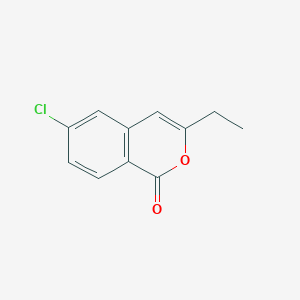![molecular formula C12H22OSi B11892581 Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- CAS No. 111999-87-2](/img/structure/B11892581.png)
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(三甲基硅烷基)-1-丙炔基]环己醇是一种有机化合物,化学式为 C12H22OSi。它是环己醇的衍生物,其中三甲基硅烷基连接在丙炔基取代基上。
准备方法
合成路线和反应条件
1-[3-(三甲基硅烷基)-1-丙炔基]环己醇的合成通常涉及环己醇与三甲基硅烷乙炔在特定条件下的反应。一种常见的方法包括使用氢化钠或叔丁醇钾等碱来去质子化环己醇,然后加入三甲基硅烷乙炔。该反应通常在惰性气氛(如氮气或氩气)下进行,以防止氧化 .
工业生产方法
虽然关于1-[3-(三甲基硅烷基)-1-丙炔基]环己醇的具体工业生产方法没有得到很好的记录,但一般方法涉及在与实验室条件相似的条件下进行大规模合成。使用连续流动反应器和优化反应参数可以提高化合物的产率和纯度。
化学反应分析
反应类型
1-[3-(三甲基硅烷基)-1-丙炔基]环己醇会发生多种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 该化合物可以被还原形成相应的烷烃。
取代: 在适当的条件下,三甲基硅烷基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和吡啶氯铬酸。
还原: 通常使用氢化锂铝或硼氢化钠等还原剂。
取代: 卤素(例如氯、溴)或亲核试剂(例如胺、硫醇)等试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以产生环己酮,而还原可以产生环己烷。
科学研究应用
1-[3-(三甲基硅烷基)-1-丙炔基]环己醇在科学研究中有多种应用:
化学: 它用作有机合成的构建块,特别是在形成复杂分子方面。
生物学: 该化合物可用于研究涉及羟基的酶催化反应。
工业: 它用于生产具有独特性能的特种化学品和材料.
作用机制
1-[3-(三甲基硅烷基)-1-丙炔基]环己醇的作用机制涉及它与特定分子靶标的相互作用。羟基可以参与与酶和受体的氢键和其他相互作用。三甲基硅烷基可以增强化合物的稳定性和亲脂性,促进其穿过生物膜 .
相似化合物的比较
类似化合物
环己醇: 没有三甲基硅烷基的简单类似物。
1-(三甲基硅烷基)甲基环己醇: 具有不同取代模式的类似化合物。
2-(三甲基硅烷基)环己醇: 另一个类似物,三甲基硅烷基连接在环己烷环的不同位置上.
独特性
1-[3-(三甲基硅烷基)-1-丙炔基]环己醇由于同时存在羟基和三甲基硅烷基,使其具有独特的化学性质和反应性,而这两种基团赋予了它独特的性质。这种组合使其在各种研究和工业领域具有广泛的应用。
属性
CAS 编号 |
111999-87-2 |
|---|---|
分子式 |
C12H22OSi |
分子量 |
210.39 g/mol |
IUPAC 名称 |
1-(3-trimethylsilylprop-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)11-7-10-12(13)8-5-4-6-9-12/h13H,4-6,8-9,11H2,1-3H3 |
InChI 键 |
WFRFWIYYAHPKHY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC#CC1(CCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
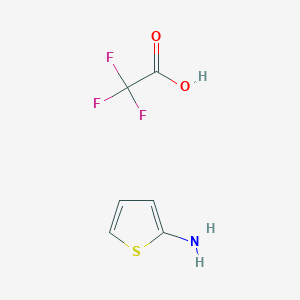
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
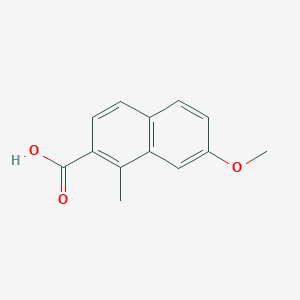
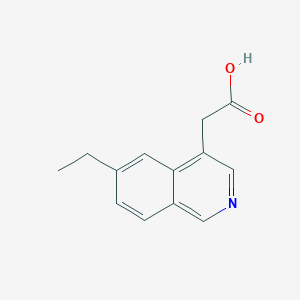
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
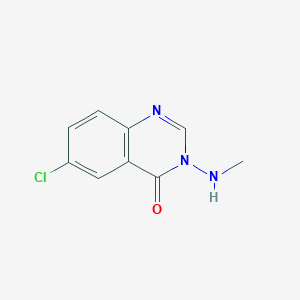
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
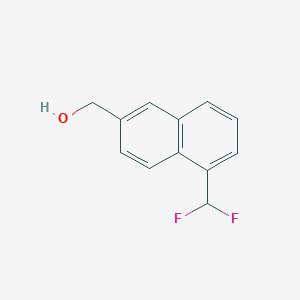
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
